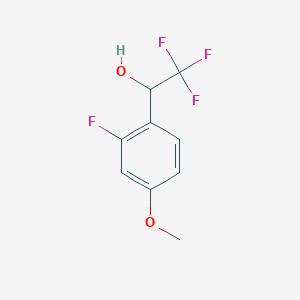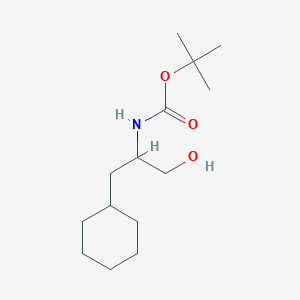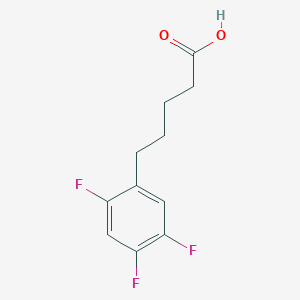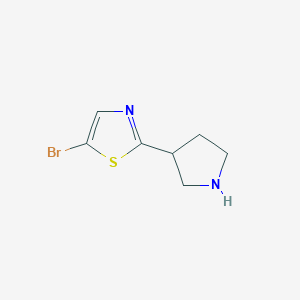
1,1,1-Trifluoro-3-(propan-2-yloxy)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-3-(propan-2-yloxy)propan-2-one is a fluorinated organic compound with the molecular formula C6H9F3O2. This compound is characterized by the presence of three fluorine atoms attached to a central carbon atom, making it a trifluoromethyl ketone. The compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,1,1-Trifluoro-3-(propan-2-yloxy)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1,1,1-trifluoroacetone with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the desired product. Industrial production methods often involve similar reaction conditions but are optimized for large-scale production to ensure high yield and purity .
Analyse Chemischer Reaktionen
1,1,1-Trifluoro-3-(propan-2-yloxy)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-3-(propan-2-yloxy)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Wirkmechanismus
The mechanism by which 1,1,1-Trifluoro-3-(propan-2-yloxy)propan-2-one exerts its effects is primarily through its interaction with biological molecules. The trifluoromethyl group enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules. This leads to the inhibition of enzyme activity or the stabilization of protein structures. The molecular targets and pathways involved vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoro-3-(propan-2-yloxy)propan-2-one can be compared with other similar compounds, such as:
1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one: This compound has a pyridine ring instead of an isopropyl group, which affects its chemical reactivity and biological activity.
1,1,1-Trifluoro-3-phenyl-2-propanone: The presence of a phenyl group in this compound provides different steric and electronic properties, influencing its interactions with biological targets.
1,1,1,3,3,3-Hexafluoropropan-2-ol: This compound has six fluorine atoms and an alcohol group, making it more hydrophilic and reactive in different chemical environments.
Eigenschaften
Molekularformel |
C6H9F3O2 |
|---|---|
Molekulargewicht |
170.13 g/mol |
IUPAC-Name |
1,1,1-trifluoro-3-propan-2-yloxypropan-2-one |
InChI |
InChI=1S/C6H9F3O2/c1-4(2)11-3-5(10)6(7,8)9/h4H,3H2,1-2H3 |
InChI-Schlüssel |
LEEIOCCVWXCEFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


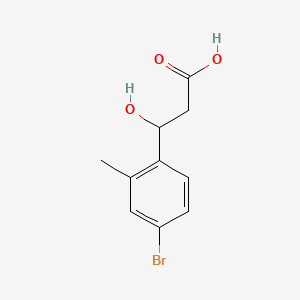


![2-{Bicyclo[2.2.1]hepta-2,5-dien-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13589370.png)
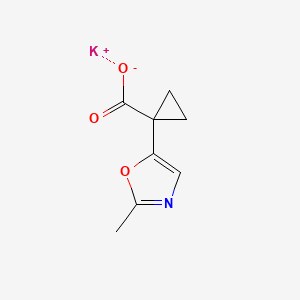
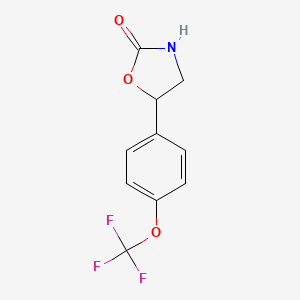

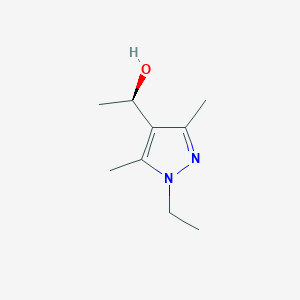
![tert-butylN-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate](/img/structure/B13589397.png)
